N-(4-fluorobenzyl)-3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxamide

Lipophilicity Drug-likeness Structure-Activity Relationship

Procure this specific pyrrolidine-1-carboxamide scaffold (MW 330.36 Da, XLogP3-AA 1.7) for kinase inhibitor screening. Its under-exploited chemotype features a 4-fluorobenzyl tail for metabolic stability and a 6-methylpyridazin-3-yloxy ether linkage for hinge-binding. Delivers CNS MPO-compliant properties (1 HBD, 5 HBA) for neurological target programs. Confirmatory analytics ensure structural fidelity.

Molecular Formula C17H19FN4O2
Molecular Weight 330.363
CAS No. 2034222-78-9
Cat. No. B2437830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzyl)-3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxamide
CAS2034222-78-9
Molecular FormulaC17H19FN4O2
Molecular Weight330.363
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2CCN(C2)C(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C17H19FN4O2/c1-12-2-7-16(21-20-12)24-15-8-9-22(11-15)17(23)19-10-13-3-5-14(18)6-4-13/h2-7,15H,8-11H2,1H3,(H,19,23)
InChIKeyFGYOSYLUQNVBCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-fluorobenzyl)-3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxamide (CAS 2034222-78-9) – Structural Baseline & Procurement-Relevant Physicochemical Profile


N-(4-fluorobenzyl)-3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxamide (CAS 2034222-78-9, PubChem CID 91627426) is a synthetic pyrrolidine-1-carboxamide derivative incorporating a 4-fluorobenzyl substituent at the carboxamide nitrogen and a 6-methylpyridazin-3-yloxy moiety at the pyrrolidine 3-position [1]. Its molecular formula is C₁₇H₁₉FN₄O₂ and its molecular weight is 330.36 g/mol [1]. Computed physicochemical properties include XLogP3-AA of 1.7, one hydrogen-bond donor, five hydrogen-bond acceptors, and four rotatable bonds [1]. The compound belongs to a class of heterocyclic carboxamides explored in medicinal chemistry for kinase inhibition and related therapeutic applications [2].

Why N-(4-fluorobenzyl)-3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxamide Cannot Be Replaced by Off-the-Shelf Analogs


Generic substitution within the pyrrolidine-1-carboxamide class fails because the precise spatial arrangement and electronic properties imparted by the 4-fluorobenzyl group, the 6-methyl substituent on the pyridazine ring, and the ether linkage at position 3 are deterministic for target engagement [1][2]. Even closely related analogs—such as N-benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide (missing the fluorine and methyl groups) or 3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide (replacing the 4-fluorophenyl with a thiophene)—alter hydrogen-bonding capacity, lipophilicity, and conformational flexibility [2]. These changes can shift selectivity profiles, metabolic stability, and solubility, making direct interchange without quantitative re-validation scientifically unjustified [3].

Quantitative Differentiation Evidence for N-(4-fluorobenzyl)-3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxamide


Lipophilicity (XLogP3) Differentiates This Compound from Non-Fluorinated and Thiophene-Containing Analogs

The computed XLogP3-AA of 1.7 for N-(4-fluorobenzyl)-3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxamide [1] places it in a favorable lipophilicity range for oral bioavailability (Rule of 5). In contrast, the des-fluoro des-methyl analog N-benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide has a lower predicted XLogP (~1.2), while the thiophene-containing analog 3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide exhibits a higher predicted XLogP (~2.1) [2]. This difference can influence membrane permeability, solubility, and off-target binding, making the target compound a tailored choice for lead optimization campaigns where precise lipophilicity tuning is required [3].

Lipophilicity Drug-likeness Structure-Activity Relationship

Hydrogen-Bond Donor and Acceptor Counts Define a Distinct Interaction Fingerprint

The target compound possesses exactly one hydrogen-bond donor (HBD) and five hydrogen-bond acceptors (HBA) [1]. This profile contrasts with N-[(4-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, which has one HBD but only four HBA due to the absence of the ether oxygen [2]. The additional HBA in the target compound—the pyridazin-3-yl ether oxygen—provides an extra point of polar interaction that can strengthen binding to targets requiring multiple HBA contacts, such as kinase hinge regions, while the single HBD minimizes desolvation penalties [3].

Hydrogen bonding Selectivity Pharmacophore

Rotatable Bond Count Confers Conformational Flexibility Advantage Over Rigidified Analogs

With four rotatable bonds [1], the target compound exhibits moderate conformational flexibility that enables induced-fit adaptation to binding pockets. The analog N-[(4-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, which links the pyridazine and pyrrolidine rings directly (no ether spacer), has only three rotatable bonds and correspondingly lower flexibility [2]. Three rotatable bonds is often associated with lower entropy cost upon binding but may limit the ability to access deep or conformationally demanding subsites [3]. The target compound's four rotatable bonds strike a balance between pre-organization and adaptability.

Conformational flexibility Ligand efficiency Drug design

4-Fluorobenzyl Substituent Imparts Metabolic Stability Relative to Benzyl and Thiophene Analogs

The para-fluorine on the benzyl group is a well-established structural motif for blocking cytochrome P450-mediated oxidative metabolism at the phenyl ring [1]. The des-fluoro analog N-benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide (CAS 2034481-51-9) lacks this protection and is predicted to have higher intrinsic clearance. Additionally, the 4-fluorobenzyl group provides a different electronic surface potential compared to the thiophene ring in 3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide, which may undergo sulfur oxidation. While direct comparative metabolic stability data for this exact pair are not publicly available, the regioselective incorporation of fluorine is a standard medicinal chemistry tactic that has been quantitatively validated across diverse chemotypes [2].

Metabolic stability Fluorination Oxidative metabolism

Best Research and Industrial Application Scenarios for N-(4-fluorobenzyl)-3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxamide


Medicinal Chemistry Lead Optimization – Kinase Inhibitor Program

The compound's balanced lipophilicity (XLogP3 = 1.7) and unique HBA count (5) make it a suitable core scaffold for optimizing hinge-binding kinase inhibitors [1]. Its four rotatable bonds permit conformational adaptation to different kinase conformations, while the 4-fluorobenzyl group offers a metabolic soft spot protection strategy that is perennially relevant in kinase drug discovery [2].

Structure-Activity Relationship (SAR) Probe for CNS Drug Discovery

With a molecular weight of 330.36 Da, XLogP3 of 1.7, and only one HBD, this compound sits well within CNS MPO desirability space [1]. It can serve as a reference probe for evaluating how incremental structural changes (e.g., fluorine removal, methyl deletion, or ether cleavage) impact blood-brain barrier penetration and target engagement in neurological indications [2].

Screening Library Diversification and Chemical Biology Tool

The combination of a pyridazine-ether-pyrrolidine-carboxamide architecture with a fluorinated benzyl tail is underrepresented in commercial diversity libraries [1]. Procurement of this compound enables high-throughput screening against novel or orphan targets where such chemotypes are predicted to occupy under-exploited binding sites, as inferred from the scaffold's distinct hydrogen-bond pattern and conformational profile [2].

Quote Request

Request a Quote for N-(4-fluorobenzyl)-3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.